molecular formula C10H15NS B100899 5-tert-butylsulfanyl-2-methylpyridine CAS No. 18794-44-0

5-tert-butylsulfanyl-2-methylpyridine

Cat. No.: B100899
CAS No.: 18794-44-0
M. Wt: 181.3 g/mol
InChI Key: JKXJDOBWRNBBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butylsulfanyl-2-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-picoline with tert-butylthiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Another method involves the use of tert-butylthiol and a halogenated derivative of 2-picoline. The halogenated derivative, such as 5-chloro-2-picoline, reacts with tert-butylthiol in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The use of advanced catalysts and purification techniques further improves the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butylsulfanyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms of the tert-butylthio group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-tert-butylsulfanyl-2-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-tert-butylsulfanyl-2-methylpyridine involves its interaction with specific molecular targets. The tert-butylthio group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Picoline, 3-(tert-butylthio)-
  • 2-Picoline, 4-(tert-butylthio)-
  • 3-Picoline, 5-(tert-butylthio)-

Uniqueness

5-tert-butylsulfanyl-2-methylpyridine is unique due to the specific positioning of the tert-butylthio group at the 5-position of the picoline ring. This structural feature imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to its isomers, the 5-(tert-butylthio) derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.

Properties

CAS No.

18794-44-0

Molecular Formula

C10H15NS

Molecular Weight

181.3 g/mol

IUPAC Name

5-tert-butylsulfanyl-2-methylpyridine

InChI

InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3

InChI Key

JKXJDOBWRNBBMA-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)SC(C)(C)C

Canonical SMILES

CC1=NC=C(C=C1)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.